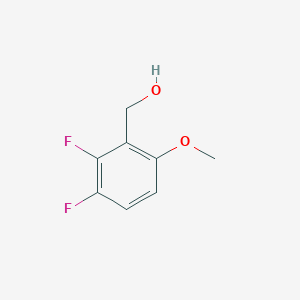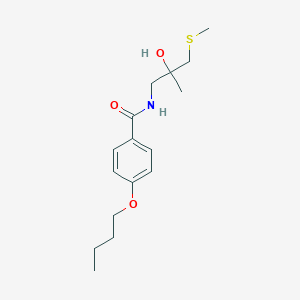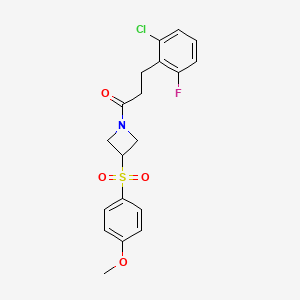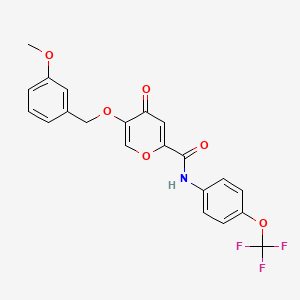
2,3-Difluoro-6-methoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Difluoro-6-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.14 . It is also known by other synonyms such as RARECHEM AL BD 1275 and Zavegepant Impurity 50 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Deprotection Strategies in Organic Synthesis Deprotection of methoxybenzyl ethers, closely related to 2,3-difluoro-6-methoxybenzyl alcohol, plays a crucial role in organic synthesis, offering a mild and chemoselective method for the cleavage of p-methoxybenzyl protecting groups. Silver(I) catalysis, for instance, has been utilized to efficiently and selectively remove these groups from alcohols and acids, showcasing the versatility of deprotection strategies in the synthesis of complex molecules (Kern et al., 2012).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives The photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes demonstrates the impact of photocatalysis in organic transformations. This process, catalyzed by TiO2 under O2 atmosphere, benefits from the specific adsorption properties of benzyl alcohol derivatives on the catalyst's surface, offering a green and efficient route to aldehydes from aromatic alcohols (Higashimoto et al., 2009).
Advancements in p-Methoxybenzylation The development of new p-methoxybenzylating reagents exemplifies the continuous search for more efficient and practical methods in organic synthesis. For example, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) has emerged as a practical acid-catalyzed p-methoxybenzylating agent, offering a convenient route for the protection of sensitive alcohols (Yamada et al., 2013).
Lignin Modification and Antioxidant Properties The structural modification of kraft lignin and vanillyl alcohol under acidic conditions highlights the potential of chemical treatments to alter the properties of lignin, a major component of plant biomass. Such modifications can lead to increased antioxidant properties in applications like polypropylene, showcasing the intersection of organic chemistry and material science (Pouteau et al., 2005).
Selective Photocatalytic Oxidation Techniques Explorations into the selective photocatalytic oxidation of aromatic alcohols to aldehydes or acids under solar irradiation demonstrate the potential of photocatalysis in achieving high selectivity and efficiency in organic transformations. The use of metal-loaded TiO2 catalysts, for instance, has shown promising results in enhancing photoactivity and product selectivity towards desirable oxidation products (Yurdakal & Tek, 2017).
Safety and Hazards
“2,3-Difluoro-6-methoxybenzyl alcohol” is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Properties
IUPAC Name |
(2,3-difluoro-6-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZXKDHCJTELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B2766126.png)
![2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione](/img/structure/B2766127.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine](/img/structure/B2766132.png)
![N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2766133.png)
![tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2766138.png)


![1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2766144.png)

![N-(3-CHLOROPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2766146.png)
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

